molecular formula C8H10FNO2 B12943423 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol

1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B12943423
M. Wt: 171.17 g/mol
InChI Key: JPAVHVQJQNCUHQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol is a substituted pyridine ethanol derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. The compound’s molecular formula is C₈H₁₀FNO₂, with a molar mass of 171.17 g/mol.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

1-(5-fluoro-2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H10FNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3

InChI Key

JPAVHVQJQNCUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxypyridine with ethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone.

    Reduction: Formation of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of structurally related pyridinyl and aryl ethanols is summarized below:

Compound Name Molecular Formula Substituents (Pyridine Ring) Molar Mass (g/mol) Key Spectral Data (¹H NMR) Biological Activity
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol C₈H₁₀FNO₂ 5-F, 2-OCH₃ 171.17 Not explicitly reported; methoxy δ ~3.9 ppm, fluoro splitting expected Likely modulates kinase activity (inferred from patents)
2-(5-Fluoropyridin-3-yl)ethan-1-ol C₇H₈FNO 5-F 141.14 Aromatic H: δ 7.2–8.4 ppm No direct data; potential intermediate
1-(Pyridin-3-yl)ethan-1-ol C₇H₉NO None 123.15 Aromatic H: δ 7.27–8.42 ppm Substrate for asymmetric catalysis
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol C₁₀H₁₅NO 2,4,6-CH₃ 165.23 Not reported Reduces blood viscosity; antifibrotic
1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol C₇H₆ClF₂NO 5-Cl, 2-F, 2-F (ethanol) 193.58 Chiral center (S-configuration) Not reported

Key Differences

Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to non-substituted analogs (e.g., 1-(pyridin-3-yl)ethan-1-ol) . Fluorine at the 5-position increases metabolic stability and electronegativity, contrasting with chlorine in 1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol .

Synthetic Accessibility :

  • Compounds like 1-(p-tolyl)ethan-1-ol are synthesized via Fe-phthalocyanine-catalyzed alkyne hydration , whereas fluorinated analogs may require halogen-specific catalysts (e.g., Pd or Ru complexes) .

Spectroscopic Profiles: ¹H NMR shifts for pyridinyl ethanols vary significantly based on substituents. For example, methoxy groups cause upfield shifts (~δ 3.9 ppm), while fluorine induces splitting in adjacent protons .

Biological Activity

1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol typically involves the introduction of a fluorine atom at the 5-position of the pyridine ring, followed by methoxy substitution at the 2-position. The final step involves the reduction of a suitable precursor to yield the alcohol functional group. The purity of synthesized compounds is generally around 97%, as indicated by commercial suppliers .

Anticancer Activity : Research indicates that compounds similar to 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that related pyridine derivatives inhibited L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a mechanism involving the disruption of nucleotide metabolism and subsequent apoptosis induction .

Inhibition of Glucosylceramide Synthase : The compound has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in several metabolic disorders. Inhibitors like this compound have shown promise in reducing glucosylceramide levels in preclinical models, which may have implications for diseases such as Gaucher disease and Fabry disease .

Study on Anticancer Efficacy

A study conducted on various derivatives of pyridine compounds demonstrated that 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol exhibited significant growth inhibition against L1210 mouse leukemia cells. The mechanism was proposed to involve intracellular activation leading to nucleotide release and apoptosis .

GCS Inhibition in Animal Models

In a preclinical model using alpha-galactosidase A knockout mice, treatment with glucosylceramide synthase inhibitors resulted in a marked reduction in glucosylceramide levels in renal tissues. This suggests that similar compounds, including 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol, could be effective in managing metabolic disorders associated with glucosylceramide accumulation .

Table 1: Biological Activity Summary of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol

Biological Activity Target IC50 (µM) Mechanism
AnticancerL1210 Mouse Leukemia CellsNanomolar rangeInhibition of nucleotide metabolism
GCS InhibitionGlucosylceramide SynthaseLow nanomolarReduction of glucosylceramide levels

Table 2: Comparative Analysis with Related Compounds

Compound Biological Activity IC50 (µM)
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-olAnticancer & GCS InhibitorNanomolar range
5-fluoro-2-(3-(octyloxy)benzamido)benzoic acidAntibacterial & anticancer activity~0.15

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